
6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridine ring substituted with chlorine, methyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a pyridine derivative.
Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Add the methyl group through a reaction with methyl iodide or dimethyl sulfate.
Trifluoromethylation: Introduce the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure) are often fine-tuned for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could target the pyridine ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Its structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutics: Compounds with similar structures are often explored for their antimicrobial, anti-inflammatory, or anticancer properties.
Industry
Materials Science: It could be used in the development of advanced materials, such as polymers or coatings.
作用机制
The mechanism by which 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one exerts its effects would depend on its specific application. In drug development, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the methyl group.
1-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: Lacks the chlorine atom.
6-Chloro-1-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of chlorine, methyl, and trifluoromethyl groups in 6-Chloro-1-methyl-4-(trifluoromethyl)pyridin-2(1H)-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC 名称 |
6-chloro-1-methyl-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5ClF3NO/c1-12-5(8)2-4(3-6(12)13)7(9,10)11/h2-3H,1H3 |
InChI 键 |
LFRHTCTXBLFRFP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=CC1=O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)
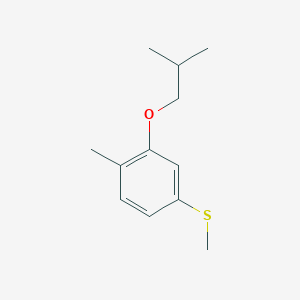



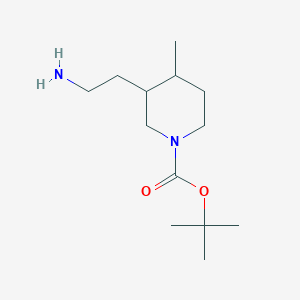

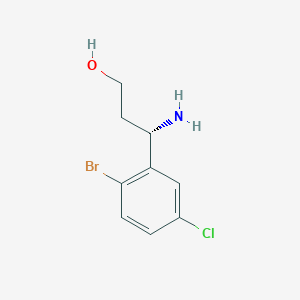
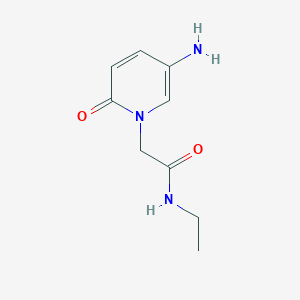

![5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082676.png)
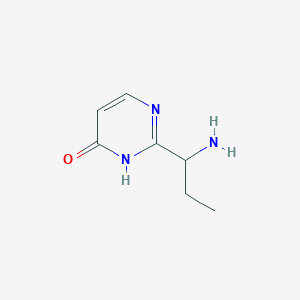
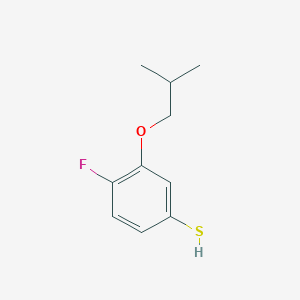
![4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)
